molecular formula C19H11Cl3FN3 B2953297 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole CAS No. 338774-11-1

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole

Cat. No. B2953297
CAS RN: 338774-11-1
M. Wt: 406.67
InChI Key: DADIOYDGBMIRDL-UHFFFAOYSA-N
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Description

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole (DCFBPB) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a fused benzimidazole ring and a pyridine ring, both of which are connected by a single carbon atom. DCFBPB has been used in several studies for its unique properties, such as its ability to act as a catalyst, its antiviral activity, and its ability to inhibit the growth of cancer cells. The synthesis method of this compound, its mechanism of action, and the biochemical and physiological effects of DCFBPB are discussed in Additionally, the advantages and limitations of using this compound in laboratory experiments are discussed, as well as potential future directions for research.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been synthesized and tested for anticancer activity. For instance, certain fluorosubstituted compounds were shown to exhibit significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations, demonstrating potential as therapeutic agents in cancer treatment (Hammam et al., 2005).

Antimicrobial Activity

A variety of benzimidazole derivatives have been synthesized with notable in vitro antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Candida albicans, among others. These studies highlight the potential of benzimidazole derivatives as promising antimicrobial agents, showing superior or comparable effectiveness to standard drugs in some cases (Maddila et al., 2016; Zhang et al., 2014).

DNA Interaction

Certain benzimidazole derivatives have been reported to intercalate with DNA, forming complexes that could block DNA replication. This mechanism suggests their potential application in antimicrobial activities and possibly as anticancer agents due to their ability to interfere with the replication process of microbial and cancer cells (Zhang et al., 2014; Fang et al., 2016).

Antiviral Effects

The antiviral properties of benzimidazole derivatives have been explored, with some compounds showing inhibitory effects on the growth of viruses such as influenza A and parainfluenza 1 in cell cultures. These findings suggest the potential of benzimidazole derivatives in the development of new antiviral drugs (Bucknall, 1967).

Photophysical Properties

The photophysical properties of benzimidazole derivatives have been studied, revealing their native fluorescence which can be influenced by substituents on the benzimidazole ring and the solvent used. This characteristic makes them interesting for applications in materials chemistry, such as in the development of fluorescent materials (Verdasco et al., 1995).

properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3FN3/c20-14-8-16-17(9-15(14)21)26(10-11-3-5-12(23)6-4-11)19(25-16)13-2-1-7-24-18(13)22/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADIOYDGBMIRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2CC4=CC=C(C=C4)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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